molecular formula C21H27D3O3 B593794 (+/-)-11-Hydroxy-delta9-THC-D3 CAS No. 362044-74-4

(+/-)-11-Hydroxy-delta9-THC-D3

Cat. No. B593794
CAS RN: 362044-74-4
M. Wt: 333.5
InChI Key: YCBKSSAWEUDACY-MVOYJBSWSA-N
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Description

Typically, a compound’s description includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any unique physical characteristics .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, polarity, and reactivity .

Scientific Research Applications

  • Metabolism and Pharmacokinetics :

    • Delta9-tetrahydrocannabinol (delta9-THC), the primary psychoactive constituent of marijuana, undergoes hepatic metabolism to form 11-hydroxy-delta9-THC, which is further oxidized to 11-nor-9-carboxy-delta9-THC. This metabolism is mediated by CYP2C9, and the process exhibits high affinity for delta9-THC (Bland, Haining, Tracy, & Callery, 2005).
    • Prolonged excretion of THC and its metabolites, including 11-hydroxy-THC, in urine is observed in chronic cannabis users, challenging their use as biomarkers for recent cannabis exposure (Lowe, Abraham, Darwin, Herning, Cadet, & Huestis, 2009).
    • Plasma pharmacokinetics of THC, 11-hydroxy-THC, and 11-nor-9-carboxy-THC are documented after multiple high-dose oral THC administration, aiding in the interpretation of plasma THC concentrations (Schwilke et al., 2009).
  • Detection and Analysis Methods :

    • Techniques for the quantitative analysis of THC, 11-hydroxy-THC, and 11-nor-9-carboxy-THC in human hair, urine, and plasma, using mass spectrometry and other methods, have been developed (Wilkins, Haughey, Cone, Huestis, Foltz, & Rollins, 1995).
    • The immunocomplex binding antibody method allows for a sensitive and one-step assay for detecting THC and its metabolites (Niemi et al., 2010).
  • Physiological and Behavioral Effects :

    • Sex-dependent differences in THC metabolism, including a female-specific elevation in the bioactive metabolite 11-hydroxy-THC, and its effects on behavior and neural activity in adolescent rats have been observed (Ruiz et al., 2020).
    • THC's rapid transfer from lungs to blood during smoking and its oxidative metabolism to form 11-hydroxy-THC and 11-nor-9-carboxy-THC are crucial for understanding its psychoactive effects (Huestis, Henningfield, & Cone, 1992).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting an enzyme, or modulating a signaling pathway .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

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properties

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBKSSAWEUDACY-MVOYJBSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362044-74-4
Record name 362044-74-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: Why is (+/-)-11-Hydroxy-delta9-THC-D3 used in the analysis of phytocannabinoids?

A1: (+/-)-11-Hydroxy-delta9-THC-D3 serves as an internal standard in LC-MS/MS methods for quantifying phytocannabinoids and their metabolites in biological matrices like urine, oral fluid, and blood []. Internal standards are crucial in analytical chemistry for accurate and precise quantification. They are added to samples, calibrators, and quality control materials at a known concentration. Due to their similar chemical behavior to the analyte of interest, in this case, 11-Hydroxy-Delta9-THC, they help to correct for variations during sample preparation and analysis, thereby enhancing the reliability of the results.

Q2: Can you elaborate on the analytical method validation described in the paper and how (+/-)-11-Hydroxy-delta9-THC-D3 contributes to it?

A2: The research paper describes the development and validation of an LC-MS/MS method for quantifying 15 common phytocannabinoids and their metabolites []. Validation is essential to demonstrate the method's reliability and fitness for purpose. While the paper doesn't explicitly detail the entire validation process, it mentions achieving good linearity and reproducibility for the analytes with R2 values > 0.95. Additionally, it reports low limits of detection (LLOD) and quantitation (LLOQ), ranging from 0.25 to 2.5 ng/ml, and excellent reproducibility with CV < 15% for all compounds in the studied matrices. The use of (+/-)-11-Hydroxy-delta9-THC-D3 as an internal standard contributes significantly to these achievements by correcting for matrix effects and instrumental variations, ultimately ensuring the accuracy and precision of the method.

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